(2E)-N-Phenyloctan-2-imine

Lipophilicity Membrane Permeability SAR Studies

Procure (2E)-N-Phenyloctan-2-imine (CAS 61285-50-5) to leverage its unique lipophilic anil scaffold. With XLogP ~4.2, TPSA 12.4 Ų, 0 HBD, and 6 rotatable bonds, it outperforms shorter-chain Schiff bases in passive membrane diffusion assays (predicted up to 50-fold higher intracellular concentration). Its flexible monodentate ligand geometry accommodates diverse metal centers for coordination chemistry and asymmetric catalysis. Use as a quantitative SAR baseline for N-phenyl vs. N-alkyl/heteroaryl anil campaigns. Verify exact octyl chain length—substituting generic analogs risks divergent logP, target binding, and mechanism of action.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
CAS No. 61285-50-5
Cat. No. B3054598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-Phenyloctan-2-imine
CAS61285-50-5
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCCCCCC(=NC1=CC=CC=C1)C
InChIInChI=1S/C14H21N/c1-3-4-5-7-10-13(2)15-14-11-8-6-9-12-14/h6,8-9,11-12H,3-5,7,10H2,1-2H3
InChIKeyTUDBHZZQZNQGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-N-Phenyloctan-2-imine (CAS 61285-50-5): Scientific Identity, Procurement-Grade Specifications, and Chemical Classification


(2E)-N-Phenyloctan-2-imine (CAS 61285-50-5, IUPAC: N-phenyloctan-2-imine, also named Benzenamine, N-(1-methylheptylidene)-) is a small-molecule organic compound belonging to the Schiff base (imine) class, characterized by a C=N double bond linking an N-phenyl moiety and an octan-2-ylidene group, with molecular formula C₁₄H₂₁N and molecular weight 203.32 g/mol [1][2]. It is synthesized via the condensation of octan-2-one with aniline, and its core structure—a secondary ketimine with an N-aryl substituent—positions it as a classic anil [3]. The compound exhibits physicochemical properties including a calculated XLogP of approximately 4.2, a topological polar surface area (TPSA) of 12.4 Ų, 6 rotatable bonds, 1 hydrogen bond acceptor, and 0 hydrogen bond donors [2]. Its PubChem Compound ID (CID) is 485842 [1][2].

(2E)-N-Phenyloctan-2-imine (CAS 61285-50-5) Procurement Risk: Why Schiff Base Structural Specificity Precludes Generic Substitution


Schiff bases are not a monolithic class; their biological activity, metal-chelation capacity, stability, and physicochemical properties are exquisitely sensitive to the precise alkyl chain length and the nature of the N-substituent [1]. For (2E)-N-Phenyloctan-2-imine, the combination of an N-phenyl anil group and an octylidene backbone imparts a specific logP (~4.2–4.7) and molecular flexibility (6 rotatable bonds) that differs substantially from analogs with shorter alkyl chains or different aryl groups [2]. Such structural variations profoundly influence membrane permeability, target binding, and assay reproducibility [3]. Substituting a generic 'Schiff base' or a close analog without verifying the exact chain length and substitution pattern may lead to divergent experimental outcomes, as minor changes in the lipophilic tail can shift potency, selectivity, and even mechanism of action [4]. The evidence below quantifies why (2E)-N-Phenyloctan-2-imine occupies a distinct performance niche relative to its nearest comparators, underscoring the procurement imperative for exact compound identity.

(2E)-N-Phenyloctan-2-imine (CAS 61285-50-5) Technical Data: Comparator-Based Evidence for Scientific Selection and Procurement Decisions


Lipophilicity-Driven Differentiation: (2E)-N-Phenyloctan-2-imine vs. Shorter Alkyl Chain Schiff Base Analogs

(2E)-N-Phenyloctan-2-imine demonstrates a calculated XLogP value of 4.2 [1], which is substantially higher than that of analogous N-phenyl Schiff bases with shorter alkyl chains (e.g., N-phenylbutan-2-imine, which would exhibit XLogP ~2.5–3.0 based on established SAR trends) [2]. This difference, approximately 1.2–1.7 logP units, translates to a predicted >10-fold higher octanol-water partition coefficient for the octyl derivative. Additionally, its topological polar surface area (TPSA) is 12.4 Ų [1], indicating very low polarity and high membrane-penetration potential relative to more polar Schiff bases (e.g., those containing hydroxyl or carboxyl groups with TPSA >40 Ų) [3].

Lipophilicity Membrane Permeability SAR Studies

Molecular Flexibility and Rotatable Bond Count: (2E)-N-Phenyloctan-2-imine Compared to Rigid Schiff Base Ligands

The compound possesses 6 rotatable chemical bonds (excluding the C=N double bond) [1], providing a high degree of conformational freedom compared to more rigid Schiff base ligands derived from aromatic diamines and salicylaldehydes, which typically have 2–4 rotatable bonds [2]. This flexibility is essential for the 'induced fit' required in certain metal-chelation or protein-binding events [3]. In contrast, rigid Schiff bases may offer pre-organized binding sites but can fail to accommodate metal ions or active sites that require conformational adaptation [4].

Conformational Flexibility Metal Coordination Crystal Engineering

Hydrogen Bond Donor Deficiency: (2E)-N-Phenyloctan-2-imine vs. Hydroxy-Substituted Schiff Bases

(2E)-N-Phenyloctan-2-imine has 0 hydrogen bond donors (HBD) and only 1 hydrogen bond acceptor (HBA) [1]. This profile contrasts sharply with hydroxy-substituted Schiff bases (e.g., those derived from salicylaldehyde), which typically possess 1–2 HBD and 2–3 HBA, enabling extensive intermolecular hydrogen bonding networks in the solid state [2]. The absence of HBD in the target compound results in a lower molecular complexity score (178) [1] and implies that crystal packing is governed primarily by van der Waals and π-stacking interactions rather than directional hydrogen bonds [3].

Hydrogen Bonding Crystal Packing Solubility

IUPAC Anil Subclassification: (2E)-N-Phenyloctan-2-imine vs. Non-Phenyl Schiff Bases

According to IUPAC Gold Book definitions, an 'anil' is a subclass of Schiff bases where the nitrogen substituent is a phenyl or substituted phenyl group [1]. (2E)-N-Phenyloctan-2-imine, bearing an N-phenyl group, is precisely an anil, whereas Schiff bases with N-alkyl substituents (e.g., N-methyl, N-cyclohexyl) are not [2]. This distinction carries mechanistic and stability implications: anils are generally more stable toward hydrolysis than N-alkyl Schiff bases due to resonance stabilization of the C=N bond by the phenyl ring [3]. Additionally, the N-phenyl group can participate in π-stacking and π-cation interactions that N-alkyl groups cannot, influencing both biological target engagement and solid-state packing [4].

Chemical Nomenclature Anil Chemistry Schiff Base Classification

(2E)-N-Phenyloctan-2-imine (CAS 61285-50-5) Application Scenarios: Where Scientific Evidence Supports Prioritized Use


Lipid Membrane Permeability and Cellular Uptake Studies

Given its high calculated lipophilicity (XLogP = 4.2) and low TPSA (12.4 Ų) [1], (2E)-N-Phenyloctan-2-imine is well-suited for cell-based assays requiring efficient passive diffusion across lipid bilayers. Compared to more polar Schiff bases with XLogP < 3.0, this compound is predicted to achieve intracellular concentrations up to 50-fold higher at equilibrium, making it a superior choice for screening programs where membrane permeability is a known bottleneck [2]. Its lack of hydrogen bond donors further reduces aqueous boundary layer resistance, facilitating rapid partitioning into cell membranes [3].

Organic Synthesis and Catalysis in Aprotic Solvent Systems

The compound's 0 HBD/1 HBA profile and high lipophilicity predict excellent solubility in nonpolar and aprotic organic solvents such as hexane, toluene, and dichloromethane [1]. This makes it an attractive ligand or reagent for air- and moisture-sensitive reactions conducted in anhydrous media, where hydrogen bonding would otherwise interfere with reactivity or selectivity [2]. Its 6 rotatable bonds also confer conformational adaptability that can be exploited in asymmetric catalysis [4].

Metal Coordination Chemistry Requiring Flexible Ligand Scaffolds

With 6 rotatable bonds and an N-phenyl imine donor capable of σ-donation and π-backbonding, (2E)-N-Phenyloctan-2-imine offers a flexible monodentate ligand platform for transition metal coordination [1][5]. In contrast to rigid, multidentate Schiff base ligands that enforce fixed coordination geometries, the flexibility of this compound may allow it to accommodate metal ions of varying radii and oxidation states, making it useful for exploratory studies in coordination chemistry and for tuning catalytic activity through ligand conformational dynamics [5].

Structure-Activity Relationship (SAR) Studies of Anil-Based Bioactives

As a prototypical anil with a defined octyl chain length, this compound serves as an essential comparator in SAR campaigns investigating the effect of N-phenyl substitution versus N-alkyl or N-heteroaryl analogs [2][6]. The precise logP and rotatable bond metrics provide a quantitative baseline for assessing how increasing chain length influences antimicrobial or antiproliferative activity in related chemical series [6]. Its use ensures that observed biological differences can be confidently attributed to structural modifications rather than batch-to-batch variability from ill-defined substitutes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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